molecular formula C15H14N2O3S2 B12193241 N-(1,3-benzothiazol-2-yl)-4-methoxy-3-methylbenzenesulfonamide

N-(1,3-benzothiazol-2-yl)-4-methoxy-3-methylbenzenesulfonamide

Cat. No.: B12193241
M. Wt: 334.4 g/mol
InChI Key: QHKLRFSIZOHROJ-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-4-methoxy-3-methylbenzenesulfonamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

The synthesis of N-(1,3-benzothiazol-2-yl)-4-methoxy-3-methylbenzenesulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

N-(1,3-benzothiazol-2-yl)-4-methoxy-3-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of imines or Schiff bases.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as piperidine or pyridine, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties.

    Medicine: In medicinal chemistry, the compound is explored for its potential as a drug candidate.

    Industry: The compound is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-4-methoxy-3-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacterial cells by targeting essential enzymes involved in cell wall synthesis or DNA replication . In cancer cells, the compound may induce apoptosis by activating specific signaling pathways and disrupting cellular processes .

Comparison with Similar Compounds

N-(1,3-benzothiazol-2-yl)-4-methoxy-3-methylbenzenesulfonamide can be compared with other benzothiazole derivatives to highlight its uniqueness. Similar compounds include:

    N-(1,3-benzothiazol-2-yl)-4-chlorobenzenesulfonamide: This compound has a chlorine substituent instead of a methoxy group, which may result in different biological activities and chemical properties.

    N-(1,3-benzothiazol-2-yl)-4-nitrobenzenesulfonamide: The presence of a nitro group can enhance the compound’s electron-withdrawing properties, affecting its reactivity and interactions with biological targets.

    N-(1,3-benzothiazol-2-yl)-4-aminobenzenesulfonamide: The amino group can introduce additional hydrogen bonding interactions, influencing the compound’s solubility and binding affinity.

Each of these compounds has unique structural features that contribute to their distinct chemical and biological properties. The comparison highlights the versatility of benzothiazole derivatives and their potential for various applications.

Properties

Molecular Formula

C15H14N2O3S2

Molecular Weight

334.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-methoxy-3-methylbenzenesulfonamide

InChI

InChI=1S/C15H14N2O3S2/c1-10-9-11(7-8-13(10)20-2)22(18,19)17-15-16-12-5-3-4-6-14(12)21-15/h3-9H,1-2H3,(H,16,17)

InChI Key

QHKLRFSIZOHROJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=NC3=CC=CC=C3S2)OC

Origin of Product

United States

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